molecular formula C31H28N4O7 B11429366 4-((1-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

4-((1-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11429366
M. Wt: 568.6 g/mol
InChI Key: CRYHJRSYJKIRHZ-UHFFFAOYSA-N
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Description

4-[(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a benzamide moiety, and a furan ring, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the benzamide and furan moieties. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

4-[(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide is unique due to its complex structure, combining a quinazolinone core, benzamide moiety, and furan ring. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H28N4O7

Molecular Weight

568.6 g/mol

IUPAC Name

4-[[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C31H28N4O7/c1-40-24-14-22(15-25(16-24)41-2)33-28(36)19-34-27-8-4-3-7-26(27)30(38)35(31(34)39)18-20-9-11-21(12-10-20)29(37)32-17-23-6-5-13-42-23/h3-16H,17-19H2,1-2H3,(H,32,37)(H,33,36)

InChI Key

CRYHJRSYJKIRHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC

Origin of Product

United States

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